molecular formula C19H16O5 B3019415 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 24760-34-7

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B3019415
CAS No.: 24760-34-7
M. Wt: 324.332
InChI Key: LUMDPXXCOXMGKB-UHFFFAOYSA-N
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Description

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a useful research compound. Its molecular formula is C19H16O5 and its molecular weight is 324.332. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Methodologies and Chemical Properties

    • A study by Ghahremanzadeh et al. (2011) describes an efficient procedure for synthesizing derivatives of 1H-indene-1,3(2H)-dione, which is closely related to 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione. This process utilizes ultrasound-assisted synthesis, highlighting a method that is environmentally benign and offers good yields (Ghahremanzadeh et al., 2011).
  • Molecular Structure and Reactivity Studies

    • Prasad et al. (2010) conducted a study on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione. This research provides insights into the reactivity and polar nature of these compounds, which are relevant for understanding the properties of the compound (Prasad et al., 2010).
  • Applications in Organic Electronics

    • Research by Zhang et al. (2020) on 9,9′-bifluorenylidene-based small molecules, which include derivatives similar to this compound, highlights their potential as non-fullerene acceptors for organic photovoltaic cells. This suggests possible applications of the compound in the field of renewable energy and organic electronics (Zhang et al., 2020).
  • Anticoagulant and Other Biological Activities

    • A derivative of 1H-indene-1,3(2H)-dione, closely related to the compound of interest, has been studied for its anticoagulant properties (Prasad et al., 2010). This suggests potential biomedical applications, particularly in the prevention of blood coagulation (Prasad et al., 2010).
  • Photophysical Properties and Applications

    • Lei et al. (2016) studied derivatives of 1,4-dihydropyridine with properties including aggregation-induced emission, which could be relevant for the studied compound. These properties have potential applications in fields like cell imaging, indicating possible use in biomedical imaging technologies (Lei et al., 2016).

Mechanism of Action

Target of Action

The compound 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, compounds containing the TMP group, like the one , may exhibit anti-cancer effects by disrupting cell division .

Biochemical Pathways

The TMP group affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it can disrupt protein folding and degrade client proteins, affecting cell survival and proliferation .

Pharmacokinetics

The tmp group is known to be present in a wide range of therapeutically interesting drugs, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action can vary depending on the specific target and cell type. Given its potential to inhibit several targets involved in cell division and survival, it may exhibit anti-cancer effects . Furthermore, TMP-bearing compounds have shown promising anti-fungal, anti-bacterial, and antiviral properties, indicating their potential as anti-infective agents .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the bioactivity of similar compounds, it could be of interest in the development of new pharmaceuticals or other products .

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-22-15-9-11(10-16(23-2)19(15)24-3)8-14-17(20)12-6-4-5-7-13(12)18(14)21/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMDPXXCOXMGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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